(2-Fluoro-5-(furan-3-yl)phenyl)methanamine
Description
Properties
IUPAC Name |
[2-fluoro-5-(furan-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-5,7H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQXYRLFMDBUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Fluoro-5-(furan-3-yl)phenyl)methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of (2-Fluoro-5-(furan-3-yl)phenyl)methanamine is C₁₁H₁₂FNO. The compound features a fluorine atom at the 2-position of the phenyl ring and a furan moiety at the 5-position, with an amine group attached to the methylene carbon adjacent to the phenyl ring. This unique structure contributes to its reactivity and potential biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antiviral Properties : Compounds with furan rings have demonstrated efficacy against various viral infections.
- Anticancer Properties : Several studies have shown that derivatives of (2-Fluoro-5-(furan-3-yl)phenyl)methanamine can inhibit cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits specific viral enzymes | |
| Anticancer | Reduces proliferation of cancer cells | |
| Antimutagenic | Exhibits properties that reduce mutagenicity |
Case Studies and Research Findings
-
Antiviral Activity :
A study reported that compounds similar to (2-Fluoro-5-(furan-3-yl)phenyl)methanamine showed promising results in inhibiting viral replication. For instance, a furan-containing derivative demonstrated an IC50 value of 0.71 μM against Zika virus protease, indicating substantial antiviral activity . -
Anticancer Activity :
In vitro studies have indicated that this compound can significantly inhibit the growth of various cancer cell lines. For example, one derivative exhibited an IC50 value of 12 nM against KARPAS422 cells, showcasing its potential as an anticancer agent . -
Antimutagenic Properties :
The antimutagenic effects were evaluated using the Ames test, where (2-Fluoro-5-(furan-3-yl)phenyl)methanamine derivatives were shown to reduce mutagenicity induced by benzo[a]pyrene in Salmonella typhimurium strains .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom and the furan ring significantly influences the biological activity of (2-Fluoro-5-(furan-3-yl)phenyl)methanamine. Modifications to these groups can enhance or diminish biological efficacy:
Table 2: Structure-Activity Relationship Observations
Scientific Research Applications
Biological Activities
Research indicates that (2-Fluoro-5-(furan-3-yl)phenyl)methanamine exhibits significant biological activities, including:
- Anticancer properties : Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
- Antiviral effects : Compounds with structural similarities have demonstrated the ability to inhibit viral enzymes, suggesting potential applications in antiviral drug development.
Key Findings from In Vitro Studies
The following table summarizes key findings from various studies on the biological activity of (2-Fluoro-5-(furan-3-yl)phenyl)methanamine:
| Study | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| B | A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| C | HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Pharmaceutical Development
(2-Fluoro-5-(furan-3-yl)phenyl)methanamine has potential applications in pharmaceutical development as a scaffold for designing new drugs. Its unique structure allows for modifications that can enhance its efficacy against specific biological targets.
Interaction Studies
Understanding how (2-Fluoro-5-(furan-3-yl)phenyl)methanamine interacts with biological targets is essential for establishing structure-activity relationships. These studies often involve:
- Binding assays : To determine the affinity of the compound for various receptors or enzymes.
- Mechanistic studies : To elucidate the pathways through which the compound exerts its biological effects.
Case Study on MCF-7 Cells
In a study involving MCF-7 breast cancer cells, (2-Fluoro-5-(furan-3-yl)phenyl)methanamine was found to induce apoptosis at concentrations as low as 12.5 µM, demonstrating its potential as an anticancer agent.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are essential for assessing the therapeutic potential and safety profile of (2-Fluoro-5-(furan-3-yl)phenyl)methanamine. Preliminary results suggest that it may exhibit favorable pharmacokinetic properties, but further research is needed to confirm these findings.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following compounds share structural similarities with (2-Fluoro-5-(furan-3-yl)phenyl)methanamine, differing primarily in substituents on the aromatic or heterocyclic rings:
Key Observations :
Physicochemical Properties
Critical physicochemical parameters are inferred from molecular descriptors and experimental
Trends :
Stability Considerations :
- Fluorine and trifluoromethyl groups enhance metabolic stability but may introduce photodegradation risks.
- Benzofuran cores () are prone to oxidative degradation under acidic conditions.
Preparation Methods
Synthesis of the Halogenated Phenyl Intermediate
The initial step involves synthesizing a 2-fluoro-5-halogenated phenyl compound, which serves as the electrophilic partner in the cross-coupling reaction. This intermediate can be prepared through selective halogenation of 2-fluorophenyl derivatives or by functional group interconversion starting from commercially available fluorinated aromatic compounds.
- Key considerations: The choice of halogen (typically bromine or iodine) affects the reactivity and selectivity in the subsequent coupling step.
- Typical reagents: N-bromosuccinimide (NBS) or iodine sources under controlled conditions.
- Reaction conditions: Often carried out in polar aprotic solvents at moderate temperatures.
Preparation of Furan-3-yl Boronic Acid Derivative
The furan moiety is introduced as a boronic acid or boronate ester, which acts as the nucleophilic coupling partner.
- Synthesis: Furan-3-yl boronic acid can be synthesized via lithiation of furan followed by quenching with trialkyl borates or via direct borylation methods.
- Purification: Typically purified by recrystallization or chromatography to remove impurities that could poison the palladium catalyst.
Suzuki-Miyaura Cross-Coupling Reaction
The core step involves coupling the halogenated fluorophenyl intermediate with the furan-3-yl boronic acid derivative.
- Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed.
- Base: Potassium carbonate, cesium carbonate, or sodium carbonate are typical bases used to facilitate the transmetallation step.
- Solvent: Mixtures of water and organic solvents like tetrahydrofuran (THF) or dioxane.
- Temperature: Reaction temperatures usually range from 80 to 110 °C.
- Outcome: Formation of the biaryl structure linking the fluorophenyl and furan rings.
Introduction or Transformation of the Methanamine Group
The methanamine (-CH2NH2) group can be introduced or transformed via:
- Reductive amination: Using aldehyde or ketone precursors on the aromatic ring followed by reduction.
- Nucleophilic substitution: Substitution of a leaving group (e.g., halide or tosylate) with ammonia or amine nucleophiles.
- Reduction of nitrile or nitro precursors: Catalytic hydrogenation or hydride reduction to amines.
Representative Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Halogenation | NBS or I2 | Polar aprotic solvent, RT to 60 °C | 2-Fluoro-5-halogenated phenyl intermediate |
| 2 | Boronic acid synthesis | n-BuLi, trialkyl borate | Low temperature, inert atmosphere | Furan-3-yl boronic acid derivative |
| 3 | Suzuki-Miyaura cross-coupling | Pd catalyst, K2CO3 base, THF/H2O | 80–110 °C, inert atmosphere | (2-Fluoro-5-(furan-3-yl)phenyl) intermediate |
| 4 | Amination (e.g., reductive amination) | Ammonia or amine source, reducing agent | Mild heating, solvent dependent | (2-Fluoro-5-(furan-3-yl)phenyl)methanamine |
Detailed Research Findings and Optimization Notes
- Catalyst selection: Palladium catalysts with bulky phosphine ligands improve yields and reduce side reactions in the coupling step.
- Base effects: Cesium carbonate often provides better solubility and reactivity compared to potassium carbonate.
- Solvent systems: Biphasic systems (organic/water) facilitate boronic acid activation and catalyst turnover.
- Reaction monitoring: TLC and HPLC are used to monitor reaction progress; spectroscopic methods (NMR, MS) confirm product formation.
- Purification: Column chromatography or recrystallization is employed to isolate pure (2-Fluoro-5-(furan-3-yl)phenyl)methanamine.
Comparative Analysis with Related Compounds
| Compound | Key Structural Feature | Synthesis Complexity | Yield Range (%) | Notes |
|---|---|---|---|---|
| (2-Fluoro-5-(furan-3-yl)phenyl)methanamine | Fluorine at position 2, furan at 5 | Moderate | 70–90 | Requires cross-coupling and amination |
| [2-(Furan-3-yl)phenyl]methanamine | No fluorine substitution | Lower | 80–95 | Simpler synthesis without fluorination |
| 3-chloro-5-(difluoromethoxy)benzylamine | Difluoromethoxy and chloro substituents | Moderate | 72–93 | Multi-step with difluoromethylation and reduction |
This comparison highlights that fluorination adds synthetic steps but can enhance compound stability and biological relevance.
Q & A
Q. Q1: What are the key challenges in synthesizing (2-Fluoro-5-(furan-3-yl)phenyl)methanamine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step functionalization of the phenyl ring. A common strategy includes:
Borylation/Suzuki Coupling : Use a boronate ester intermediate (e.g., 2-fluoro-5-bromo-phenylmethanamine) to couple with furan-3-yl halides via palladium catalysis. Optimize solvent (e.g., THF or DMF), catalyst (Pd(PPh₃)₄), and temperature (80–110°C) to enhance cross-coupling efficiency .
Amine Protection : Protect the methanamine group with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during halogenation or coupling steps .
Workup : Separate layers using methyl tert-butyl ether (MTBE) and aqueous NaOH, followed by column chromatography for purification .
Q. Table 1: Example Reaction Optimization
| Condition | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Default | THF | Pd(PPh₃)₄ | 80 | 45 |
| Optimized | DMF | Pd(dppf)Cl₂ | 100 | 68 |
Structural Characterization
Q. Q2: Which spectroscopic techniques are critical for confirming the structure and purity of (2-Fluoro-5-(furan-3-yl)phenyl)methanamine?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 236.1 (C₁₁H₁₁FNO⁺).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Mechanistic Studies
Q. Q3: How does the fluorine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?
Methodological Answer: The 2-fluoro group exerts strong electron-withdrawing effects, which:
Activate the Aromatic Ring : Enhances electrophilic substitution at the 5-position (furan attachment site) by polarizing the C-F bond .
Modulate Basicity : The methanamine group’s basicity is reduced due to inductive effects, minimizing protonation during acidic workup .
Steric Effects : Fluorine’s small size allows unhindered access for coupling reagents to the reactive site.
Computational Validation : DFT calculations (e.g., Gaussian 16) can map electron density distributions and Fukui indices to predict regioselectivity .
Biological Activity and Target Identification
Q. Q4: What in vitro assays are suitable for probing the bioactivity of this compound, particularly in neurological or antimicrobial contexts?
Methodological Answer:
- Neurological Targets :
- Antimicrobial Activity :
- Cytotoxicity : Use MTT assays on HEK-293 cells to establish therapeutic indices .
Handling Reactive Intermediates
Q. Q5: How can researchers mitigate instability of the methanamine group during synthesis?
Methodological Answer:
- Protection Strategies :
- Storage : Store the final compound at –20°C under nitrogen to prevent oxidation .
Data Contradictions and Troubleshooting
Q. Q6: How should researchers address discrepancies between computational predictions and experimental reactivity data?
Methodological Answer:
Re-evaluate Computational Models : Ensure solvent effects (e.g., PCM in DFT) and explicit hydrogen bonding are included.
Experimental Controls :
Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation rates .
Q. Table 2: Common Pitfalls and Solutions
| Issue | Likely Cause | Solution |
|---|---|---|
| Low Coupling Yield | Catalyst decomposition | Freshly prepare catalyst |
| Unstable Amine | Oxidation | Use inert atmosphere |
Advanced Computational Modeling
Q. Q7: What in silico approaches are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction :
- Docking Studies : AutoDock Vina to model interactions with MAO-B or bacterial enzymes .
Scaling-Up for Preclinical Studies
Q. Q8: What considerations are critical when transitioning from milligram to gram-scale synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
